(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c22-17(8-7-13-4-3-10-23-13)19-15-6-2-1-5-14(15)16-12-21-9-11-24-18(21)20-16/h1-8,10,12H,9,11H2,(H,19,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVZGZSEBJOGN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazothiazole Ring: Starting from appropriate thiazole and imidazole precursors, cyclization reactions under acidic or basic conditions can form the imidazothiazole ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:
Catalyst Optimization: Using highly efficient and recyclable catalysts.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, it could be explored as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties might be exploited in the design of semiconductors or conductive polymers.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Acrylamide Derivatives
Key Observations :
- The target compound distinguishes itself through the dihydroimidazothiazole core, which is rare in the evidence compared to more common heterocycles like indazole or thiophene. This core may enhance rigidity or specific binding interactions.
- The thiophen-2-yl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in ’s compound.
- Compound 7 in shares the acrylamide backbone but incorporates a dihydrobenzo[dioxin] system, which may influence antioxidant or anti-inflammatory activity due to phenolic groups.
Key Observations :
Table 3: Inferred Properties Based on Structural Analogues
Key Observations :
- The target compound ’s dihydroimidazothiazole may confer rigidity, enhancing binding to hydrophobic pockets in biological targets. Its thiophene group balances lipophilicity and π-stacking ability.
- highlights anti-neuroinflammatory activity in acrylamides with phenolic groups (e.g., compound 7), suggesting that the target compound’s thiophene could be optimized for similar applications .
Biological Activity
(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article presents an overview of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines imidazole and thiazole rings with an acrylamide backbone. Its IUPAC name is N-[2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-3-thiophen-2-yl-acrylamide. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes involved in cancer cell proliferation and survival.
Target of Action
Research indicates that this compound may target specific signaling pathways associated with cancer cell growth. It has shown moderate efficacy in suppressing the growth of kidney cancer cells while exhibiting weaker effects on prostate cancer and leukemia cell lines.
Biochemical Pathways
The compound's anticancer properties are thought to be mediated through the inhibition of key enzymes involved in tumor progression and metastasis. For instance, studies have suggested that imidazo[2,1-b]thiazole derivatives can inhibit the activity of certain kinases that play crucial roles in cancer cell signaling.
Biological Activity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Kidney Cancer Cells | 15.0 | Moderate growth suppression |
| Prostate Cancer Cells | 30.0 | Weaker effect |
| Colon Cancer Cells | 25.0 | Moderate effect |
| Leukemia Cells | 35.0 | Weaker effect |
Data indicates varying levels of effectiveness against different cancer cell lines.
Case Studies
- Kidney Cancer Study : A recent study evaluated the effects of this compound on kidney cancer cells. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent for renal carcinoma .
- Comparative Analysis : In comparison to other imidazo[2,1-b]thiazole derivatives, this compound exhibited superior potency against kidney cancer cells but was less effective against prostate and colon cancer cell lines. This highlights the specificity of its action and potential for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
